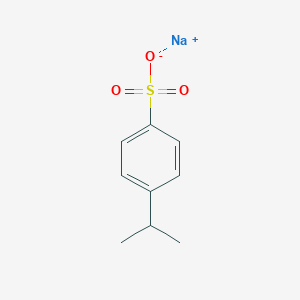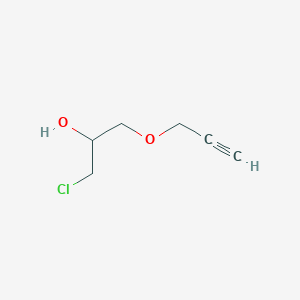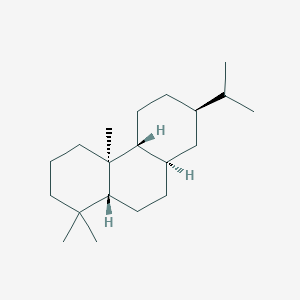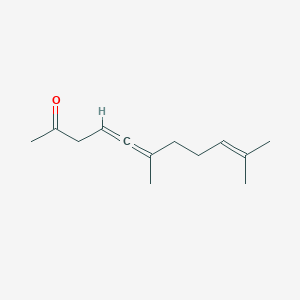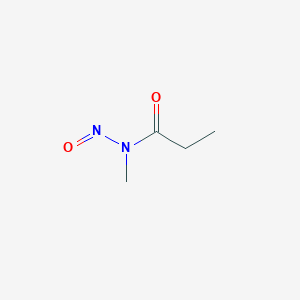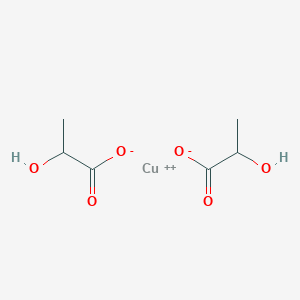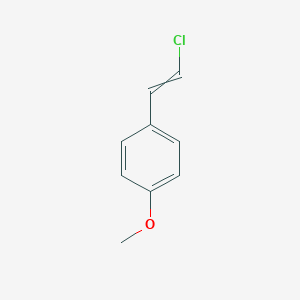![molecular formula C22H16 B100885 1,3-Dimethylbenzo[a]pyrene CAS No. 16757-86-1](/img/structure/B100885.png)
1,3-Dimethylbenzo[a]pyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethylbenzo[a]pyrene (DMBA) is a polycyclic aromatic hydrocarbon (PAH) that is produced by incomplete combustion of organic materials. It is a potent carcinogen that has been extensively studied due to its ability to induce tumors in experimental animals and its potential role in human cancer. DMBA is commonly used in laboratory experiments to study the mechanisms of carcinogenesis and to test the efficacy of chemopreventive agents.
Mécanisme D'action
1,3-Dimethylbenzo[a]pyrene acts as a carcinogen by inducing DNA damage and mutations in cells. It is metabolized by cytochrome P450 enzymes in the liver to form reactive intermediates that can bind to DNA and cause mutations. 1,3-Dimethylbenzo[a]pyrene can also induce oxidative stress and inflammation, which can contribute to tumor development.
Effets Biochimiques Et Physiologiques
1,3-Dimethylbenzo[a]pyrene has been shown to induce tumors in a variety of tissues, including the skin, mammary gland, lung, and liver. It can also cause DNA damage and mutations in cells, leading to the activation of oncogenes and the inactivation of tumor suppressor genes. 1,3-Dimethylbenzo[a]pyrene has been shown to induce oxidative stress and inflammation, which can contribute to tumor development.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-Dimethylbenzo[a]pyrene is a widely used carcinogen in laboratory experiments due to its ability to induce tumors in a variety of tissues. It is relatively easy to administer and can be given orally or topically. However, 1,3-Dimethylbenzo[a]pyrene has some limitations in laboratory experiments, including its potential toxicity to animals and the need for careful handling to avoid contamination.
Orientations Futures
There are many potential future directions for research on 1,3-Dimethylbenzo[a]pyrene and its role in carcinogenesis. Some areas of interest include the development of new chemopreventive agents that can block the carcinogenic effects of 1,3-Dimethylbenzo[a]pyrene, the identification of genetic and epigenetic factors that influence susceptibility to 1,3-Dimethylbenzo[a]pyrene-induced tumors, and the use of 1,3-Dimethylbenzo[a]pyrene as a tool to study the mechanisms of carcinogenesis in human cells and tissues.
Méthodes De Synthèse
1,3-Dimethylbenzo[a]pyrene can be synthesized by several methods, including the reaction of 1-methylanthracene with maleic anhydride followed by dehydration and cyclization. Another method involves the reaction of 1,2-benzanthracene with methyl iodide and aluminum chloride.
Applications De Recherche Scientifique
1,3-Dimethylbenzo[a]pyrene is widely used in scientific research to study the mechanisms of carcinogenesis and to test the efficacy of chemopreventive agents. It is commonly used to induce tumors in experimental animals, including mice, rats, and hamsters. 1,3-Dimethylbenzo[a]pyrene has been used to study the effects of dietary factors, such as antioxidants and phytochemicals, on tumor development.
Propriétés
Numéro CAS |
16757-86-1 |
|---|---|
Nom du produit |
1,3-Dimethylbenzo[a]pyrene |
Formule moléculaire |
C22H16 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
1,3-dimethylbenzo[a]pyrene |
InChI |
InChI=1S/C22H16/c1-13-11-14(2)18-9-10-20-19-6-4-3-5-15(19)12-16-7-8-17(13)22(18)21(16)20/h3-12H,1-2H3 |
Clé InChI |
YLBZZUDADDVEFK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C=CC3=C4C2=C1C=CC4=CC5=CC=CC=C35)C |
SMILES canonique |
CC1=CC(=C2C=CC3=C4C2=C1C=CC4=CC5=CC=CC=C35)C |
Autres numéros CAS |
16757-86-1 |
Synonymes |
1,3-Dimethylbenzo[a]pyrene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



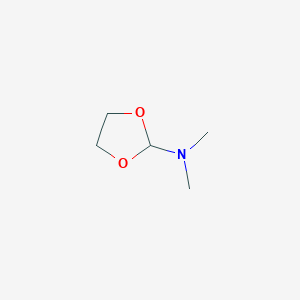
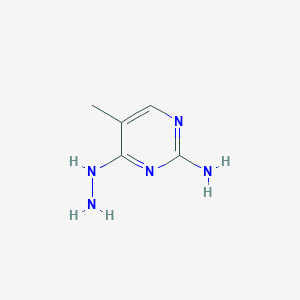
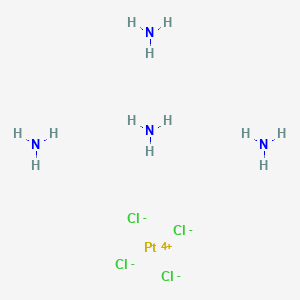
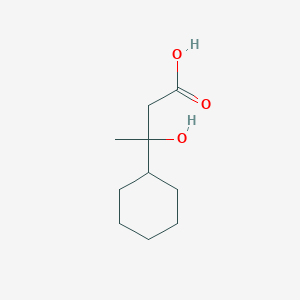
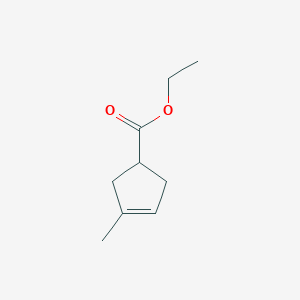
![Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester](/img/structure/B100812.png)
